3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one is a substituted propanone featuring a 4-bromophenyl group at the 3-position and a 3,4-difluorophenyl group at the 1-position. This structure combines halogenated aromatic systems, where bromine and fluorine substituents influence electronic properties, steric effects, and molecular interactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYHGUMMCYDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208461 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-98-3 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzene with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propanoic acid.
Reduction: 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Analogs and Dihedral Angle Analysis
The spatial arrangement of aromatic rings in propanone derivatives significantly impacts their physicochemical behavior. Key analogs and their dihedral angles (A/C rings) are compared below:
Key Observations :
- Bulky substituents (e.g., methoxy, methyl) increase dihedral angles, reducing planarity (e.g., 48.13° for 3,4-dimethylphenyl) .
- Smaller substituents (e.g., bromo alone) allow near-planar conformations (4.85°–9.30°) .
- The target compound’s 3,4-difluorophenyl group, with electronegative but compact fluorine atoms, may promote moderate planarity, though experimental data is lacking.
Substituent Effects on Electronic and Physicochemical Properties
Halogen and methoxy substituents alter electronic density and lipophilicity:
Table 2: Substituent Impact on Properties
Key Observations :
Biological Activity
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, also known by its CAS number 898761-98-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that incorporates bromine and fluorine substituents on aromatic rings, which can influence its pharmacological properties.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and potential anticancer properties.
Antifungal Activity
Research indicates that compounds with similar structures exhibit notable antifungal properties. For instance, derivatives with halogen substitutions have been shown to possess significant activity against Candida albicans, a common fungal pathogen. The minimal inhibitory concentration (MIC) for some related compounds was found to be as low as 0.020 µg/mL, indicating potent antifungal effects .
Antibacterial Activity
In addition to antifungal effects, halogenated phenyl compounds have been studied for their antibacterial properties. While specific data for this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains. The presence of bromine and fluorine may enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against bacterial cells.
Potential Anticancer Properties
Emerging studies suggest that certain phenyl ketones can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival. While direct studies on the anticancer effects of this compound are scarce, the structural characteristics imply potential activity worth further exploration.
Case Studies and Research Findings
Several case studies and research findings highlight the biological activities associated with similar compounds:
| Study | Compound | Activity | MIC/IC50 |
|---|---|---|---|
| Akbarzadeh et al. (2020) | 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Antifungal | MIC = 0.020 µg/mL |
| Siddiqui et al. (2017) | Various oxadiazole derivatives | Anti-AChE | IC50 = 11.55 µM |
| Recent Review (2022) | Nitrogen-containing heterocycles | AChE/BChE inhibitors | IC50 = varied |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
